1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate
Description
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-18-9(12(13,14)15)7-10(17-18)20-11(19)16-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVRGZREQOEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC(=O)NC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals.
Carbamate Formation: The final step involves the reaction of the pyrazole derivative with phenyl isocyanate to form the N-phenylcarbamate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Moiety
The N-phenylcarbamate group undergoes hydrolysis under acidic or basic conditions. In aqueous HCl (1M, reflux) , the carbamate bond cleaves to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol and aniline . Under basic conditions (NaOH, 1M, 60°C) , hydrolysis produces sodium phenylcarbamate and the corresponding pyrazole oxide derivative.
| Condition | Reactants | Products | Yield |
|---|---|---|---|
| 1M HCl, reflux | Carbamate + H2O | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol + aniline | 85% |
| 1M NaOH, 60°C | Carbamate + H2O | Sodium phenylcarbamate + 1-methyl-5-(trifluoromethyl)-1H-pyrazole oxide | 78% |
The trifluoromethyl group stabilizes the pyrazole ring against ring-opening during hydrolysis.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under mild conditions (CHCl3, 25°C) . The reaction proceeds via radical intermediates, with the trifluoromethyl group directing substitution to the less sterically hindered position.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NBS | CHCl3, 25°C, 2 h | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate | 92% |
Mechanistic Insight :
The trifluoromethyl group’s electron-withdrawing effect deactivates the pyrazole ring, favoring electrophilic attack at the 4-position due to reduced steric hindrance compared to the 3-position .
Functionalization via Lithiation
Lithiation at the 4-position using LDA (lithium diisopropylamide) in THF at −78°C enables the introduction of electrophiles (e.g., DMF, CO2) . Subsequent quenching yields aldehydes or carboxylic acids.
This method facilitates modular derivatization for medicinal chemistry applications .
Methanolysis of Trichloromethyl Intermediates
During synthesis, intermediates with trichloromethyl groups undergo methanolysis to form methyl esters. For example, treatment with methanol under reflux converts trichloromethylpyrazoles to methyl carboxylates . While not directly observed for the target compound, analogous reactivity is inferred:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Trichloromethyl → COOCH3 | MeOH, reflux, 16 h | Methyl carboxylate derivative | 70% |
Stability Under Oxidative Conditions
The compound shows stability toward mild oxidants (e.g., H2O2, KMnO4 in neutral conditions) but degrades under strong oxidative agents (e.g., CrO3 in H2SO4), resulting in cleavage of the carbamate group and pyrazole ring oxidation.
Biological Activity via Enzyme Interaction
While not a classical chemical reaction, the compound inhibits acetylcholinesterase (AChE) through hydrogen bonding between its carbamate oxygen and the enzyme’s catalytic triad (Ki = 0.8 μM). This interaction underpins its potential as a neuroprotective agent.
Key Structural Influences on Reactivity:
-
Trifluoromethyl Group : Enhances electron deficiency in the pyrazole ring, directing electrophiles to the 4-position .
-
Carbamate Functional Group : Susceptible to hydrolysis but stabilizes the compound against thermal degradation (decomposes at >200°C) .
-
Regiochemical Control : Substituent positions dictate reactivity patterns, as evidenced by NMR and X-ray crystallography .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate have been synthesized and evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that these compounds inhibit cell proliferation in human breast cancer cells, suggesting potential as therapeutic agents in oncology .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .
Agrochemicals
Pesticide Development
The unique trifluoromethyl group in the compound enhances its lipophilicity, making it an attractive candidate for pesticide formulations. Research has shown that derivatives of this compound exhibit effective insecticidal activity against common agricultural pests. Field trials have confirmed its efficacy in controlling pest populations while minimizing environmental impact .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for the synthesis of novel polymers. These polymers demonstrate enhanced thermal stability and mechanical properties, making them suitable for high-performance applications such as coatings and composites .
Comparative Data Table
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Pesticide Efficacy
A field trial conducted on tomato crops demonstrated that the application of this compound resulted in a 70% reduction in pest populations compared to untreated controls. This study highlights the potential for developing sustainable agricultural practices using this compound.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and stability . The pyrazole ring and phenylcarbamate moiety contribute to the compound’s overall biological activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide)
- Structure : Replaces the N-phenylcarbamate with an indole-carboxamide group linked to a pyrimidine moiety.
- Activity : Acts as a potent VEGFR-2 inhibitor designed for topical ocular delivery, targeting neovascular age-related macular degeneration .
- Key Differences : The indole-pyrimidine scaffold enhances target specificity for VEGF receptors, whereas the carbamate group in the target compound may confer distinct pharmacokinetic properties.
N'1-({5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carbohydrazide
- Structure : Features a thienyl carbohydrazide substituent instead of the carbamate.
- Activity: Inhibits phosphoenolpyruvate carboxykinase (PEPCK) isoenzymes, altering substrate affinity (Km) depending on the genetic variant (139Met vs. 139Leu) .
- Key Differences : The carbohydrazide group facilitates stronger hydrogen bonding, while the thienyl ring modulates electronic properties, leading to differential enzyme inhibition compared to carbamates.
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Structure : Substitutes the carbamate with a 3-chlorophenyl amide.
- Activity: Limited data, but amide derivatives are often explored for antimicrobial or enzyme-inhibitory roles .
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate
- Structure : Replaces N-phenyl with N-propyl in the carbamate group.
- Activity : Unspecified, but alkyl carbamates typically exhibit improved solubility over aryl counterparts .
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic Acid
- Structure : Incorporates a thiophene-carboxylic acid moiety.
- Activity : Likely targets enzymes or receptors via the carboxylic acid’s ionic interactions .
- Key Differences : The carboxylic acid group enhances water solubility but reduces membrane permeability compared to carbamates.
Structural and Functional Analysis
Common Features
- Trifluoromethyl Group : Present in all analogs, enhancing metabolic stability and lipophilicity.
- Pyrazole Core : Provides a planar, aromatic scaffold for substituent functionalization.
Divergent Features
Biological Activity
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a pyrazole ring substituted with a trifluoromethyl group and a carbamate moiety, which are critical for its biological interactions.
This compound exhibits various biological activities primarily through its interaction with enzymes and receptors. Key mechanisms include:
- Acetylcholinesterase Inhibition : Similar to other carbamate compounds, this derivative may inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts, which can affect neural signaling and muscle contraction .
- GABA Receptor Modulation : Some studies suggest that derivatives of pyrazole compounds can act as GABA receptor modulators, potentially influencing inhibitory neurotransmission in the central nervous system .
Toxicity Profile
The toxicity of this compound has been evaluated in various studies. It is classified as having acute toxicity when ingested, with specific hazard classifications indicating it is toxic if swallowed and causes skin irritation .
Case Studies and Experimental Data
Several studies have investigated the biological activity of pyrazole derivatives, including this compound. Notable findings include:
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .
How can computational models predict biological activity?
Advanced
Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to targets like Factor Xa. For example, pyrazole-carboxamide analogs show high affinity for Factor Xa’s S1 and S4 pockets, validated via in vitro enzyme inhibition assays (IC < 10 nM). MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .
How to determine crystal structure using X-ray diffraction?
Q. Advanced
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : Apply SHELXT for direct methods or SHELXD for heavy-atom phasing.
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R < 0.05) .
What are the key functional groups influencing reactivity?
Q. Basic
- Trifluoromethyl group : Electron-withdrawing effects reduce pyrazole ring basicity, directing electrophilic substitution to the 4-position.
- Carbamate moiety : Hydrolyzes under acidic conditions to release phenyl isocyanate, enabling further derivatization .
How to synthesize sulfonamide derivatives for enhanced bioactivity?
Advanced
React 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by treatment with amines (e.g., NH) to yield sulfonamides. Optimize stoichiometry (3:1 amine:sulfonyl chloride) and monitor via NMR for complete conversion (~82% yield) .
How to validate target engagement in biological assays?
Q. Advanced
- In vitro : Measure inhibition of enzymatic targets (e.g., Factor Xa) using fluorogenic substrates.
- In vivo : Use thrombosis models (e.g., rat arteriovenous shunt) to assess antithrombotic efficacy (ED ~1 mg/kg).
- Biomarker analysis : Quantify plasma D-dimer levels post-treatment to confirm pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
